1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C₁₀H₁₂O₃. This compound is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a 2-methyl-2-propanol group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dimethoxybenzaldehyde using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or manganese dioxide (MnO₂).
Reduction: Reduction of the compound can lead to the formation of 2,5-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
2,5-Dimethoxybenzaldehyde (from oxidation)
2,5-Dimethoxybenzyl alcohol (from reduction)
Various nucleophilic substitution products
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol has several scientific research applications across different fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is similar to other phenyl-substituted compounds such as 2,5-dimethoxybenzaldehyde and 2,5-dimethoxybenzyl alcohol. its unique structure and properties set it apart from these compounds. The presence of the 2-methyl-2-propanol group contributes to its distinct chemical behavior and reactivity.
Comparison with Similar Compounds
2,5-Dimethoxybenzaldehyde
2,5-Dimethoxybenzyl alcohol
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,13)8-9-7-10(14-3)5-6-11(9)15-4/h5-7,13H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHBKKPMRIVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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